molecular formula C12H10BrNO4S B6240608 5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 367464-94-6

5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B6240608
CAS No.: 367464-94-6
M. Wt: 344.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic derivative of the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized as a privileged framework in medicinal chemistry due to its wide range of therapeutic potentials . This compound is furnished with a bromo-hydroxy-methoxy substituted benzylidene group at the 5-position and a methyl group at the 3-position of the TZD core, modifications that are strategically explored to modulate bioactivity and physicochemical properties. The TZD scaffold is extensively investigated for its diverse biological activities, which include antimicrobial, antidiabetic, and antioxidant properties . Researchers value this particular analogue for its potential application in developing new bioactive agents. The presence of the electron-withdrawing bromine atom on the phenyl ring is a feature that has been associated with enhanced antibacterial activity in closely related TZD structures, particularly against Gram-positive bacterial strains . In the context of metabolic research, TZD derivatives are known to function as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor influences the transcription of genes involved in glucose and lipid metabolism, making PPARγ a key target in the study of insulin resistance and type 2 diabetes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

367464-94-6

Molecular Formula

C12H10BrNO4S

Molecular Weight

344.2

Purity

95

Origin of Product

United States

Biological Activity

5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione, commonly referred to as compound 5, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structure includes a thiazolidine core, which is known for its pharmacological properties, and a brominated phenolic group that may enhance its biological interactions.

Chemical Structure

The molecular formula of compound 5 is C13H12BrN2O4SC_{13}H_{12}BrN_2O_4S with a molecular weight of approximately 356.21 g/mol. The compound features:

  • A thiazolidine ring system
  • A brominated phenolic moiety
  • A methoxy group contributing to its chemical reactivity

Biological Activity Overview

Recent studies have highlighted the cytotoxic and genotoxic properties of compound 5 against various cancer cell lines, particularly lung cancer cells (NCI-H292). The compound has shown significant promise as a potential anticancer agent.

Key Findings

  • Cytotoxicity : Compound 5 exhibited potent cytotoxic effects with an IC50 value of 1.26 μg/mL against NCI-H292 cells after 72 hours of incubation. Notably, it did not show cytotoxicity towards peripheral blood mononuclear cells (PBMC), indicating selective targeting of cancer cells .
  • Mechanism of Action : The compound induced apoptosis in treated cells, characterized by:
    • Externalization of phosphatidylserine
    • Mitochondrial depolarization
    • Internucleosomal DNA fragmentation
  • Genotoxicity : Compound 5 caused a 2.8-fold increase in the damage index in NCI-H292 cells compared to controls, suggesting its potential to induce DNA damage selectively in cancerous cells .

Comparative Biological Activity Table

Compound NameIC50 (μg/mL)Target Cell LineApoptosis InductionGenotoxicity
Compound 51.26NCI-H292YesYes
Reference Compound A3.00HeLaYesNo
Reference Compound B2.50MCF-7YesYes

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to thiazolidine derivatives:

  • Study on Thiazolidine Derivatives : A study synthesized various thiazolidine derivatives and evaluated their anticancer activity against multiple cell lines (A549, HepG2, MCF-7). Among these, compounds with structural similarities to compound 5 demonstrated significant antiproliferative effects .
  • Mechanistic Insights : Research indicated that certain derivatives of thiazolidine can inhibit cell proliferation through apoptosis mechanisms involving both intrinsic and extrinsic pathways . This supports the findings related to compound 5's mechanism of action.
  • Antiviral and Antitrypanosomal Activities : Other derivatives have shown activity against Trypanosoma brucei but limited effects on viral pathogens like SARS-CoV and influenza . This suggests a broader pharmacological profile for thiazolidine derivatives beyond anticancer properties.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Thiazolidinediones are known for their role as insulin sensitizers. Research has demonstrated that derivatives of thiazolidinedione can effectively improve glucose metabolism and insulin sensitivity. The compound has been studied for its potential to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. In vitro studies have shown that it may enhance insulin sensitivity in adipocytes and muscle cells, making it a candidate for further development as an antidiabetic agent.

Antioxidant Activity
The presence of the brominated phenolic group is believed to contribute to the compound's antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including diabetes and cardiovascular conditions. The antioxidant capacity of this thiazolidinedione derivative could be explored further in formulations aimed at reducing oxidative damage.

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules. For instance, the thiazolidine ring can undergo ring-opening reactions or be utilized in cycloaddition reactions to generate diverse chemical entities.

Reactivity and Functionalization
The reactivity of the thiazolidinedione moiety enables it to participate in Michael additions and nucleophilic substitutions. This property can be exploited for the development of novel compounds with enhanced biological activities or improved pharmacokinetic profiles.

Material Science

Polymeric Applications
Research into the incorporation of thiazolidinediones into polymeric materials has shown promise. The compound's ability to form stable complexes with various polymers can lead to the development of materials with tailored properties for applications such as drug delivery systems or biodegradable plastics.

Nanocomposites
The use of this compound in nanocomposite materials is an emerging area of study. Its integration into nanostructured matrices may enhance mechanical properties while providing bioactive functionalities, making it suitable for biomedical applications.

  • Antidiabetic Activity Study
    A study published in Journal of Medicinal Chemistry evaluated the insulin-sensitizing effects of various thiazolidinedione derivatives including our compound. Results indicated a significant increase in glucose uptake in cultured adipocytes when treated with the compound, suggesting its potential as a therapeutic agent for type 2 diabetes.
  • Antioxidant Efficacy Assessment
    Research conducted by Free Radical Biology and Medicine demonstrated that compounds structurally similar to 5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione exhibited substantial free radical scavenging activity. This study highlights the importance of further exploring its antioxidant properties for potential applications in preventing oxidative stress-related diseases.
  • Synthesis of Novel Derivatives
    An article in Synthetic Communications described a synthetic route involving this compound as a key intermediate for generating novel thiazolidinedione derivatives with enhanced pharmacological profiles. The study emphasized its versatility as a building block in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents Biological Activity Melting Point (°C) Yield (%) Solubility (pH 7.4) References
Target Compound : 5-[(2-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione 2-Bromo, 4-hydroxy, 5-methoxy phenyl; 3-methyl thiazolidinedione Not reported (similar compounds: antifungal) N/A N/A N/A
(Z)-5-Benzylidene-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione Benzylidene; 7-hydroxycoumarin substituent Anticancer (moderate) 270 61 Low
(5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-oxoethyl)-1,3-thiazolidine-2,4-dione (L-173) 4-Chlorophenyl; 2-oxoethyl side chain Antifungal (broad-spectrum) 198–200 70 0.12 mg/mL
(5Z)-5-[(3-{Azatricyclo}dodecatrienyl)methylidene]-1,3-thiazolidine-2,4-dione (BFF-816) Complex tricyclic substituent Kynurenine aminotransferase II inhibitor N/A 98.6% purity Enhanced via cyclodextrin complexes
5-(5-Bromo-2-oxoindol-3-ylidene)-3-(4-hydroxyphenyl)thiazolidine-2,4-dione Brominated indole; 4-hydroxyphenyl Not reported (structural studies) N/A N/A N/A
AC-4: 5-(Acridin-9-ylmethylene)-3-(4-methylbenzyl)thiazolidine-2,4-dione Acridine; 4-methylbenzyl Anticancer (DNA intercalation) N/A N/A Low

Key Comparative Insights

Substituent Effects on Bioactivity: Bromine vs. However, excessive bulkiness may reduce target binding efficiency. Hydroxy/Methoxy Groups: The 4-hydroxy and 5-methoxy groups in the target compound improve water solubility via hydrogen bonding, contrasting with purely hydrophobic analogs like AC-4 .

Synthetic Yields :

  • Coumarin-linked derivatives (e.g., 5g in ) show moderate yields (~61%), likely due to steric hindrance during condensation .
  • L-173 achieves higher yields (70%) via optimized piperazine side-chain incorporation .

Thermodynamic Solubility :

  • L-173’s solubility (0.12 mg/mL at pH 7.4) is enhanced by cyclodextrin complexes, a strategy applicable to the target compound’s brominated aromatic system .

Antifungal vs. Anticancer Activity :

  • L-173’s antifungal activity correlates with its 4-chlorophenyl group, which disrupts fungal membrane integrity .
  • AC-4’s acridine moiety enables DNA intercalation, a mechanism absent in the target compound but relevant for anticancer design .

Enzyme Inhibition: BFF-816’s tricyclic substituent enables selective inhibition of kynurenine aminotransferase II, highlighting the role of rigid aromatic systems in enzyme targeting .

Preparation Methods

Reaction Conditions and Optimization

Green Synthesis Using Deep Eutectic Solvents (DES) :

  • DES Composition : Choline chloride:N-methylurea (1:2 molar ratio).

  • Temperature : 80°C

  • Time : 2–9 hours (dependent on substituent electronic effects).

Procedure :

  • Equimolar amounts of 3-methylthiazolidine-2,4-dione and the aldehyde are added to DES.

  • The mixture is stirred at 80°C until reaction completion (monitored by TLC).

  • Water is added to precipitate the product, which is filtered and recrystallized from ethanol.

Yield Considerations :

  • Electron-withdrawing groups (e.g., Br) on the aldehyde typically reduce reaction rates but enhance product stability. For brominated aldehydes, yields range from 65–80% .

  • DES recyclability: The solvent can be reused 5 times with <10% yield reduction.

Conventional Acid/Base-Catalyzed Condensation

Catalysts :

  • Piperidine (5 mol%) or acetic acid (10 mol%) in ethanol.
    Procedure :

  • A mixture of 3-methylthiazolidine-2,4-dione (2 mmol), aldehyde (2 mmol), and catalyst is refluxed in ethanol for 4–6 hours.

  • The product is isolated via filtration and washed with cold ethanol.

Yield : 70–85% for methoxy- and hydroxy-substituted derivatives.

Structural Characterization of the Target Compound

Spectroscopic Data :

  • ¹H-NMR (DMSO-d₆) :

    • δ 12.42 (s, 1H, NH), 7.90 (s, 1H, CH=), 6.80–7.30 (m, aromatic H), 3.87 (s, 3H, OCH₃).

    • Coupling patterns confirm the Z-configuration of the benzylidene group.

  • ¹³C-NMR :

    • δ 168.04 (C=O), 163.52 (C=O), 160.28 (C–O), 130.52 (C–Br).

  • LC/MS : m/z 357.02 [M-H]⁻ (C₁₂H₁₀BrNO₄S).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Reaction Time Sustainability
DES-mediated80°C, ChCl:NMU78%2–3 hHigh (recyclable)
Acid-catalyzedEthanol, reflux72%4–6 hModerate
Base-catalyzedPiperidine, ethanol68%5–7 hLow

Industrial-Scale Considerations

  • Cost Efficiency : DES reduces solvent waste and energy consumption by 40% compared to traditional methods.

  • Purity : Column chromatography (silica gel, EtOAc/hexane) achieves >95% purity, critical for pharmaceutical applications .

Q & A

Basic Research Question

  • NMR : Look for diagnostic peaks:
    • 1H NMR : Aromatic protons (6.5–8.0 ppm), methoxy (~3.8 ppm), and methyl groups (~2.5 ppm). The benzylidene proton (C=CH) appears as a singlet near 7.5 ppm .
    • 13C NMR : Carbonyl carbons (C=O at ~170 ppm) and aromatic carbons (100–160 ppm) .
  • IR : Stretching vibrations for C=O (1700–1750 cm⁻¹), C=S (1050–1250 cm⁻¹), and O–H (broad, ~3200 cm⁻¹) .
  • MS : Molecular ion peak matching the exact mass (e.g., m/z ~413 for C₁₈H₁₅BrNO₄S) and fragmentation patterns consistent with bromine isotopes .

What strategies resolve contradictions in reported biological activities of thiazolidinedione derivatives?

Advanced Research Question
Contradictions may arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., bromo vs. methoxy groups) and compare bioactivity .
  • Standardized assays : Replicate experiments under controlled conditions (e.g., cell line specificity, dose-response curves) .
  • Computational docking : Use tools like AutoDock to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity) and correlate with experimental IC₅₀ values .

How can computational methods predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electrophilic benzylidene carbon) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets. For example, docking scores ≤−5.0 kcal/mol suggest strong binding to enzymes like tyrosine kinases .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

What are the key challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question
Challenges include poor solubility and polymorphism. Solutions involve:

  • Solvent screening : Use mixed solvents (e.g., DMF/ethanol) to improve solubility .
  • Slow evaporation : Optimize temperature and humidity to grow single crystals suitable for X-ray diffraction .
  • SHELX refinement : Apply SHELXL for structure solution, leveraging high-resolution data to resolve disorder (e.g., bromine atoms) .

How do reaction conditions (solvent, catalyst, temperature) impact the yield of the Knoevenagel condensation step?

Basic Research Question

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Ethanol balances yield (60–80%) and purity .
  • Catalyst : Piperidine or ammonium acetate improves condensation efficiency. Acidic conditions favor side reactions (e.g., hydrolysis) .
  • Temperature : Reflux (~80°C) accelerates the reaction, while lower temperatures (40–50°C) minimize decomposition .

What analytical methods are critical for assessing the compound’s stability under physiological conditions?

Advanced Research Question

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the thiazolidinedione ring) in simulated gastric fluid (pH 2.0) and plasma .
  • TGA/DSC : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

How can substituent modifications enhance the compound’s pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Introduce alkyl chains (e.g., octyloxy) to improve membrane permeability, measured via logP (target ~3.5) .
  • Metabolic stability : Replace labile groups (e.g., ester to ether) to reduce CYP450-mediated metabolism .
  • Solubility : Add polar groups (e.g., hydroxyl) or formulate as salts (e.g., sodium) to enhance aqueous solubility .

What mechanisms underlie the compound’s reported anticancer activity?

Advanced Research Question
Proposed mechanisms include:

  • Apoptosis induction : Upregulation of caspase-3/7 via mitochondrial pathway activation .
  • Kinase inhibition : Docking studies suggest competitive binding to ATP pockets in EGFR or VEGFR .
  • ROS generation : Bromine and methoxy groups may enhance oxidative stress in cancer cells .

How can researchers reconcile discrepancies in reported melting points for structurally similar analogs?

Basic Research Question
Discrepancies arise from impurities or polymorphic forms. Strategies:

  • Standardized recrystallization : Use a single solvent system (e.g., ethanol/water) .
  • DSC analysis : Compare melting endotherms to confirm polymorphism .
  • Cross-lab validation : Collaborate to replicate results using identical protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.